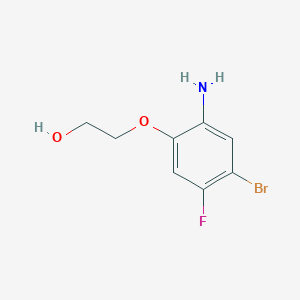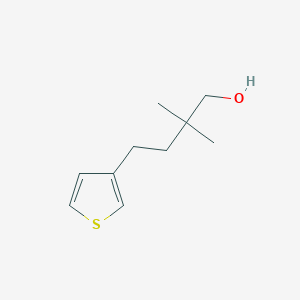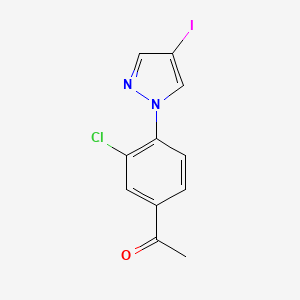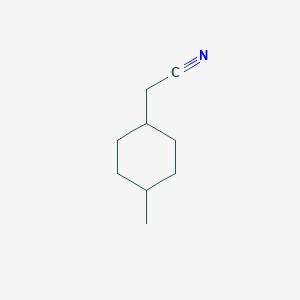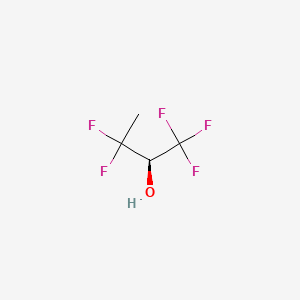![molecular formula C13H21Cl2N3O B13617227 N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is a chemical compound with a complex structure that includes a benzamide core, a piperazine ring, and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride typically involves a multi-step process. One common method includes the reaction of N-methylbenzamide with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Aplicaciones Científicas De Investigación
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride include:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share a similar piperazine ring and benzamide core.
N-methylbenzamide derivatives: These compounds have a similar methylbenzamide structure but may differ in the substituents attached to the core
Uniqueness
N-methyl-3-[(piperazin-1-yl)methyl]benzamide dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C13H21Cl2N3O |
|---|---|
Peso molecular |
306.23 g/mol |
Nombre IUPAC |
N-methyl-3-(piperazin-1-ylmethyl)benzamide;dihydrochloride |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-14-13(17)12-4-2-3-11(9-12)10-16-7-5-15-6-8-16;;/h2-4,9,15H,5-8,10H2,1H3,(H,14,17);2*1H |
Clave InChI |
ZYGCOVYAQVKJJC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC(=C1)CN2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


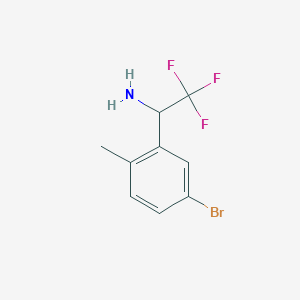
![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
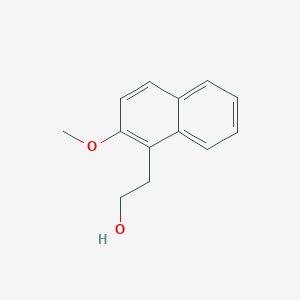
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
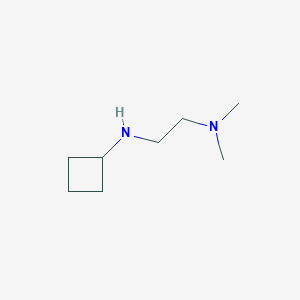
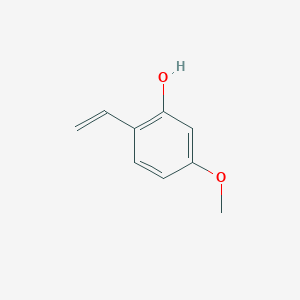
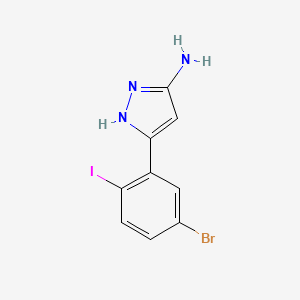
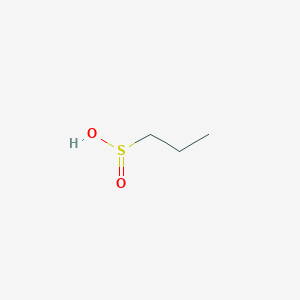
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
